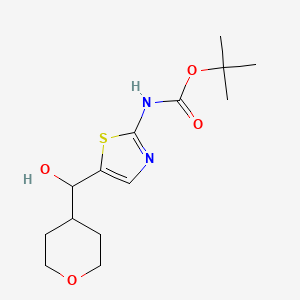![molecular formula C18H18N4O2S B2808797 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034332-93-7](/img/structure/B2808797.png)
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a synthetic organic compound that features a complex structure combining a furan ring, a pyridine ring, and a tetrahydrobenzothiazole moiety linked through a urea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Furan-Pyridine Intermediate:
Starting Materials: 3-furylboronic acid and 3-bromopyridine.
Reaction: Suzuki coupling reaction using a palladium catalyst under inert atmosphere.
Conditions: Typically performed in a solvent like toluene or DMF at elevated temperatures (80-100°C).
-
Synthesis of the Tetrahydrobenzothiazole Intermediate:
Starting Materials: 2-aminothiophenol and cyclohexanone.
Reaction: Cyclization reaction under acidic conditions.
Conditions: Reflux in ethanol or another suitable solvent.
-
Coupling of Intermediates:
Reaction: The furan-pyridine intermediate is reacted with the tetrahydrobenzothiazole intermediate in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the urea linkage.
Conditions: Typically performed in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation over a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, particularly at the 2- and 4-positions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Piperidine derivatives.
Substitution Products: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting specific enzymes or receptors involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Biology: Employed in the development of chemical tools for the modulation of biological processes.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Molecular Targets and Pathways:
Enzymes: May inhibit kinases or proteases involved in signal transduction.
Receptors: Could act as an agonist or antagonist at G-protein coupled receptors (GPCRs) or ion channels.
Pathways: Involvement in pathways related to cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can be compared with other compounds that have similar structural motifs or biological activities:
Similar Compounds:
Uniqueness:
- The combination of a furan ring, pyridine ring, and tetrahydrobenzothiazole moiety linked through a urea group provides unique chemical properties and biological activities that distinguish it from other compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(22-18-21-15-3-1-2-4-16(15)25-18)20-10-12-5-6-14(19-9-12)13-7-8-24-11-13/h5-9,11H,1-4,10H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNSSMRFVZJPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2808714.png)
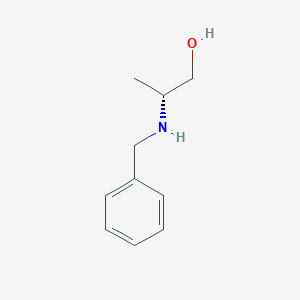
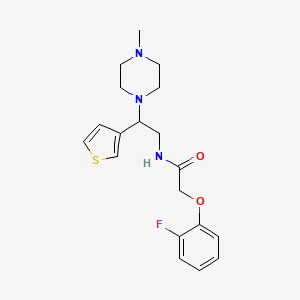
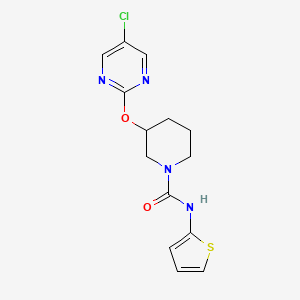
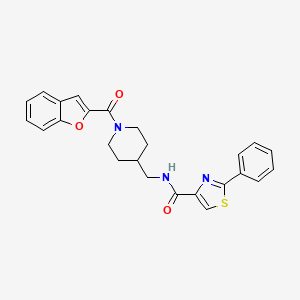
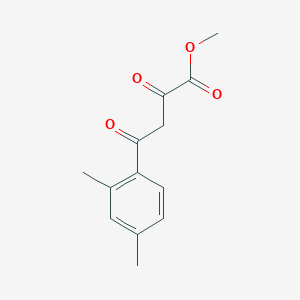
![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)
![1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2808727.png)

![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2808734.png)
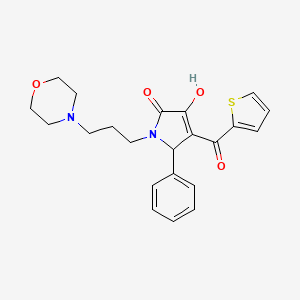
![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)
